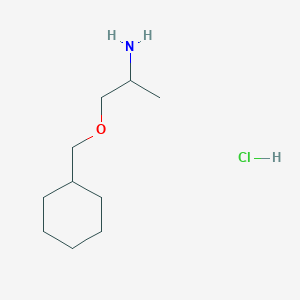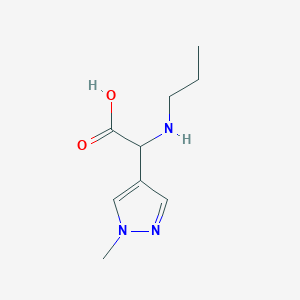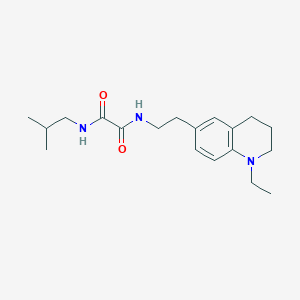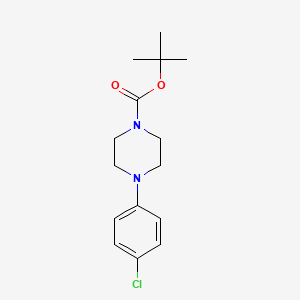
1-(Cyclohexylmethoxy)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including ring-opening cyclization and 1,3-dipolar cycloadditions. For instance, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines is an efficient method to produce 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives . Similarly, the synthesis of β-amino acids through 1,2-cyano-hydroxylation of olefins and subsequent reactions, including dipole formation and ring cleavage, demonstrates the complexity and versatility of organic synthesis methods .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior. For example, β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a ribbon-type arrangement of eight-membered H-bonded rings, which is a result of the specific conformation of the cyclopropane units . This kind of detailed structural analysis is essential for understanding the properties of "1-(Cyclohexylmethoxy)propan-2-amine hydrochloride" and related compounds.
Chemical Reactions Analysis
Chemical reactions involving amines and related compounds can lead to a variety of products. The synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine from cyanuric chloride and diethanolamine is an example of how amines can react with other reagents under specific conditions to form new compounds . Additionally, the formation of keto-amine tautomeric forms and the presence of strong intramolecular N-H...O hydrogen bonds in compounds similar to "this compound" can significantly influence their reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The intramolecular hydrogen bonding, as seen in the compounds discussed, can affect properties like solubility, boiling point, and stability . The specific arrangement of atoms and the presence of functional groups, such as hydroxyl or methoxy groups, will also influence the compound's reactivity and its potential applications in various chemical reactions .
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Properties
1-(Cyclohexylmethoxy)propan-2-amine hydrochloride plays a role in various chemical synthesis processes. For instance, it is used in the synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are important in forming complexes with metal ions, which are crucial in various chemical reactions and industrial applications (Liu, Wong, Rettig, & Orvig, 1993).
Bioconjugation and Amide Formation
The compound is also relevant in bioconjugation studies, particularly in the mechanism of amide formation in aqueous media. For instance, it has been used to study the reaction between carboxylic acid and amine, providing insights into bioconjugation processes that are significant in pharmaceutical and biotechnological research (Nakajima & Ikada, 1995).
Antineoplastic Agents
Research into antineoplastic agents has also involved this compound. It has been used in the synthesis and biological evaluation of various agents, showing potential in the development of new cancer treatments (Pettit et al., 2003).
Crystal Structure Analysis
The crystal structures of related derivatives have been extensively studied, providing valuable information on molecular interactions and conformations. This research contributes to a deeper understanding of molecular properties and potential applications in material science and drug design (Nitek et al., 2020).
Antimicrobial Properties
There has been investigation into the antimicrobial properties of derivatives of this compound. Such research is significant in the development of new antimicrobial agents and contributes to combating various bacterial and fungal infections (Jafarov et al., 2019).
Propriétés
IUPAC Name |
1-(cyclohexylmethoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(11)7-12-8-10-5-3-2-4-6-10;/h9-10H,2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVOJYMDPQSFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2522284.png)

![N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B2522286.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)



![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2522296.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)
![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)
![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)